4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol
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Overview
Description
4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol is a chemical compound with the molecular formula C10H7ClFNO2 and a molecular weight of 227.62 g/mol . It is characterized by the presence of chloro, fluoro, and methoxy substituents on an isoquinoline backbone, making it a compound of interest in various fields of research and industry.
Preparation Methods
The synthesis of 4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Chlorination: Introduction of the chloro group at the 4-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Fluorination: Introduction of the fluoro group at the 7-position using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: Introduction of the methoxy group at the 3-position using methanol in the presence of a base like sodium hydride.
Hydroxylation: Introduction of the hydroxyl group at the 1-position using hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder or tin(II) chloride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Scientific Research Applications
4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
4-chloro-7-fluoro-3-methoxyisoquinolin-1-ol can be compared with other isoquinoline derivatives, such as:
4-chloro-7-fluoroisoquinolin-1-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-chloro-3-methoxyisoquinolin-1-ol: Lacks the fluoro group, which may influence its electronic properties and interactions with molecular targets.
7-fluoro-3-methoxyisoquinolin-1-ol: Lacks the chloro group, which may alter its steric and electronic characteristics.
The presence of all three substituents (chloro, fluoro, and methoxy) in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
4-chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10-8(11)6-3-2-5(12)4-7(6)9(14)13-10/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUCTMURSNNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)F)C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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